molecular formula C12H16N2 B1294790 N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine CAS No. 30218-58-7

N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine

Cat. No. B1294790
CAS RN: 30218-58-7
M. Wt: 188.27 g/mol
InChI Key: GXCDTJAVATWRFZ-UHFFFAOYSA-N
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Description

“N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine” is a chemical compound with the CAS Number: 30218-58-7. It has a molecular weight of 188.27 and its IUPAC name is N,N-dimethyl (5-methyl-1H-indol-3-yl)methanamine .


Molecular Structure Analysis

The InChI code for “N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine” is 1S/C12H16N2/c1-9-4-5-12-11(6-9)10(7-13-12)8-14(2)3/h4-7,13H,8H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

“N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine” is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds : The compound has been used in the synthesis of various novel chemical entities. For instance, it was involved in the creation of a novel 1,3-Dithiolane compound, synthesized through a condensation reaction, demonstrating its utility in chemical synthesis (Zhai Zhi-we, 2014).
  • Role in the Synthesis of Schiff Bases : It has been used in the synthesis of novel Schiff bases, contributing to potential anticonvulsant agents. These bases were synthesized through condensation with substituted aryl aldehydes/ketones (S. Pandey & R. Srivastava, 2011).
  • Application in Friedel–Crafts Amidoalkylation : The compound has been utilized in the Friedel–Crafts amidoalkylation of indoles with aryl aldimines, proving its versatility in organic synthesis (Beilei Wang et al., 2011).

Pharmacological Properties

  • Antidepressant and Sedative Drug Leads : Some derivatives of this compound, particularly marine inspired indole alkaloids, have shown potential as antidepressant and sedative drug leads. These derivatives exhibited significant activity in various in vitro and in vivo tests (M. A. Ibrahim et al., 2017).
  • Antimicrobial Properties : Novel series of compounds derived from this chemical, such as mannich bases N,N-dimethyl-1-(7-methyl-2-(aryl)imidazo[1,2-a]pyridin-3-yl)methanamines, have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains (N. Desai et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed. The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9-4-5-12-11(6-9)10(7-13-12)8-14(2)3/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCDTJAVATWRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184320
Record name Indole, 3-(dimethylamino)methyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine

CAS RN

30218-58-7
Record name 5-Methylgramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030218587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 30218-58-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88884
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indole, 3-(dimethylamino)methyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYLGRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UL0HR1QXC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Lajarin-Cuesta, C Nanclares… - Journal of medicinal …, 2016 - ACS Publications
We describe the synthesis of gramine derivatives and their pharmacological evaluation as multipotent drugs for the treatment of Alzheimer’s disease. An innovative multitarget approach …
Number of citations: 25 pubs.acs.org

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